5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dichlorophenol in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The aromatic rings may participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate for deprotonation.
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the aromatic rings.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural similarity to biologically active pyrimidines.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Pyrimidine derivatives often interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-2-(2,5-dichlorophenoxy)pyrimidine
- 5-(4-Chlorophenyl)-2-phenoxypyrimidine
- 2-(2,5-Dichlorophenoxy)-5-methylpyrimidine
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O/c17-12-3-1-10(2-4-12)11-8-20-16(21-9-11)22-15-7-13(18)5-6-14(15)19/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQOSAVRFGEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)OC3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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